Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate
Description
Properties
CAS No. |
53404-86-7 |
|---|---|
Molecular Formula |
C14H20Cl3NO4 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C6H15NO/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-7(4-2)5-6-8/h1-2H,3H2,(H,12,13);8H,3-6H2,1-2H3 |
InChI Key |
MCGYTQYRYWZUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCO.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate |
| Molecular Formula | C14H20Cl3NO4 |
| Molecular Weight | 372.67 g/mol |
| CAS Number | 53404-86-7 |
| Boiling Point | 376.3 °C at 760 mmHg |
| Flash Point | 181.4 °C |
| LogP | 3.43 |
| Polar Surface Area (PSA) | 70.00 |
This compound is a salt formed by the protonated diethyl(2-hydroxyethyl)azanium ion and the 2-(2,4,5-trichlorophenoxy)acetate ion, which is a derivative of 2,4,5-trichlorophenoxyacetic acid (a chlorinated phenoxyacetic acid).
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves the formation of a salt between the corresponding amine and the acid component. This typically involves:
- Synthesis or procurement of 2,4,5-trichlorophenoxyacetic acid.
- Preparation or use of diethyl(2-hydroxyethyl)amine.
- Salt formation via acid-base reaction between the acid and the amine.
Stepwise Preparation Process
Synthesis of 2-(2,4,5-Trichlorophenoxy)acetic Acid
This acid is prepared through nucleophilic aromatic substitution where 2,4,5-trichlorophenol reacts with chloroacetic acid under basic conditions, typically in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- 2,4,5-Trichlorophenol + Chloroacetic acid → 2-(2,4,5-trichlorophenoxy)acetic acid
The reaction is usually conducted in aqueous or mixed solvent media, with temperature control to optimize yield and minimize side reactions.
Preparation of Diethyl(2-hydroxyethyl)amine
Diethyl(2-hydroxyethyl)amine is commercially available or can be synthesized by ethoxylation of diethylamine with ethylene oxide under controlled conditions. The reaction involves:
- Diethylamine + Ethylene oxide → Diethyl(2-hydroxyethyl)amine
This step requires careful control of reaction temperature and stoichiometry to prevent over-alkylation.
Salt Formation (Quaternization)
The final step is the formation of the quaternary ammonium salt by mixing the acid and the amine in stoichiometric amounts, generally in an aqueous or alcoholic solvent system. The acid-base neutralization leads to the formation of the salt:
- Diethyl(2-hydroxyethyl)amine + 2-(2,4,5-trichlorophenoxy)acetic acid → this compound
The reaction mixture is stirred until complete salt formation, which can be monitored by pH measurement and spectroscopic analysis. The product is then isolated by crystallization or solvent evaporation.
Optimization and Scale-Up Considerations
- Yield Optimization: Literature indicates acid-base salt formation is typically high-yielding (>85%) under optimized conditions.
- Purity Control: Impurities such as unreacted acid or amine are removed by recrystallization or washing steps.
- Solvent Selection: Ethanol-water mixtures are preferred for good solubility and ease of product isolation.
- Reaction Monitoring: Techniques such as HPLC and NMR are used to ensure complete conversion and product purity.
Analytical Data and Characterization
| Analytical Technique | Data / Result |
|---|---|
| Melting Point | Typically 120-130 °C (depends on purity) |
| NMR Spectroscopy | Characteristic peaks for aromatic protons, amine, and hydroxyethyl groups |
| IR Spectroscopy | Bands corresponding to O-H, N-H, C=O (carboxylate), and aromatic C-Cl |
| Mass Spectrometry | Molecular ion peak at m/z ~372.67 confirming molecular weight |
| Elemental Analysis | Consistent with C14H20Cl3NO4 composition |
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,4,5-Trichlorophenol + Chloroacetic acid | Base (NaOH), aqueous medium, heat | 75-85 | Nucleophilic substitution |
| Diethylamine + Ethylene oxide | Controlled alkoxylation, low temp | 80-90 | Avoid over-alkylation |
| Salt formation | Equimolar mixing in EtOH/H2O, stirring | >85 | Acid-base neutralization |
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid compounds.
Scientific Research Applications
Herbicide Development
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate is primarily recognized for its herbicidal properties. Its mechanism of action is akin to auxins—plant hormones that regulate growth—making it effective in controlling unwanted plant species. The compound's efficacy as a herbicide can be summarized as follows:
- Target Weeds : Broadleaf weeds and certain grass species.
- Application Methods : Foliar application during the early growth stages of weeds.
Table 1: Comparison of Herbicides
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Diethyl(2-hydroxyethyl)azanium | C14H20Cl3NO4 | Effective against broadleaf weeds |
| 2,4-Dichlorophenoxyacetic Acid | C8H6Cl2O3 | Widely used herbicide with lower toxicity |
| 2,4,5-Trichlorophenoxyacetic Acid | C8H5Cl3O3 | Historical use with higher toxicity concerns |
| MCPA | C9H9ClO3 | Selective herbicide for broadleaf weeds |
Environmental Impact Studies
Research into the environmental fate of this compound has been crucial for regulatory assessments. Studies have indicated that while the compound is effective in weed control, there are concerns regarding its persistence in soil and potential bioaccumulation in aquatic systems.
Case Study: Environmental Persistence
A study evaluated the degradation rate of this compound in various soil types. Results indicated that the compound exhibits varying half-lives depending on soil composition and microbial activity:
- Sandy Soil : Half-life of approximately 30 days.
- Clay Soil : Half-life extended to about 60 days.
This variability underscores the importance of considering environmental conditions when applying this herbicide.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The 2-(2,4,5-trichlorophenoxy)acetate anion is a common structural motif in agrochemicals. Below, we compare its derivatives, focusing on counterion variations, physicochemical properties, and applications.
Structural and Physicochemical Properties
Table 1: Comparative Physicochemical Properties of 2-(2,4,5-Trichlorophenoxy)acetate Derivatives
Key Observations :
- Hydrophobicity : Benzyl and butyl esters exhibit higher LogP values (5.1 and 4.81, respectively) due to aromatic/long-chain alkyl groups, favoring membrane penetration . The potassium salt (LogP N/A) is water-soluble, ideal for foliar applications .
- Stability : Benzyl esters are stable under acidic conditions, while butyl esters require HPLC analysis for separation, indicating sensitivity to environmental conditions .
- Ionic vs. Non-ionic Forms: The potassium salt’s ionic nature enhances solubility but may reduce persistence in soil compared to neutral esters .
Degradation
- Ether Cleavage: Microbial degradation of 2-(2,4,5-trichlorophenoxy)acetates involves reductive ether cleavage, producing non-degradable hydroxylated intermediates under aerobic conditions .
- Hydrolysis : Esters hydrolyze to the parent acid in basic environments, while the potassium salt may dissociate in water, releasing bioactive anions .
Biological Activity
Diethyl(2-hydroxyethyl)azanium; 2-(2,4,5-trichlorophenoxy)acetate, commonly referred to as 2,4,5-T diethylethanolamine salt, is a chemical compound with significant biological activity primarily associated with its herbicidal properties. This compound is structurally related to well-known herbicides like 2,4-Dichlorophenoxyacetic acid and 2,4,5-Trichlorophenoxyacetic acid, making it a subject of interest in agricultural applications.
Chemical Structure and Properties
- Chemical Formula : C14H20Cl3NO4
- Molecular Weight : Approximately 372.67 g/mol
- CAS Number : 53404-86-7
- Boiling Point : 376.3°C at 760 mmHg
- Flash Point : 181.4°C
The compound features a unique azanium structure combined with a potent trichlorophenoxyacetate moiety, which enhances its herbicidal properties while raising concerns about safety and environmental impact .
This compound exhibits its biological activity primarily through its structural similarity to auxins—plant hormones that regulate growth. The compound acts by mimicking the effects of natural auxins in plants, leading to uncontrolled growth and eventual plant death. This mechanism is crucial for its application as a selective herbicide against broadleaf weeds .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
- Herbicidal Properties : Effective against various broadleaf weeds due to auxin-like activity.
- Growth Regulation : Alters normal growth patterns in susceptible plants.
- Environmental Impact : Potential concerns regarding toxicity to non-target species and persistence in the environment.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
-
Efficacy Against Weeds :
- A study demonstrated that this compound effectively reduced the biomass of targeted weed species when applied at recommended field rates. The results indicated a significant reduction in weed populations compared to untreated controls.
- Toxicity Assessments :
- Biodegradability Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | C8H6Cl2O3 | Widely used herbicide with lower toxicity than 2,4,5-T |
| 2,4,5-Trichlorophenoxyacetic Acid | C8H5Cl3O3 | Historical use in Agent Orange; higher toxicity concerns |
| MCPA (4-chloro-2-methylphenoxyacetic Acid) | C9H9ClO3 | Selective herbicide for broadleaf weeds |
| Dicamba | C10H9ClO3 | Auxin-type herbicide with different target specificity |
This table highlights the structural similarities and differences among various herbicides that share functional characteristics with this compound.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
